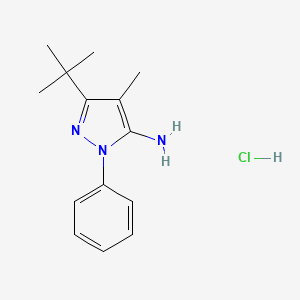
(E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea is a useful research compound. Its molecular formula is C20H22N4O3 and its molecular weight is 366.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Herbicidal Activities
The chemical compound (E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea has been explored for its potential applications in various fields of scientific research, notably in the development of herbicides. A study demonstrated that introducing pharmacophores like cyclic imide, phenylurea, and (E)-methyl 2-methoxyimino-2-o-tolylacetate into the scaffold of triazolinone resulted in compounds with significant herbicidal activities. Among these, certain derivatives exhibited better herbicidal efficacy compared to phenylurea-type triazolinones, highlighting their potential as postemergent herbicides for controlling broadleaf weeds in rice fields (Luo et al., 2008).
Antioxidant Applications
Another significant area of research has been the antioxidant properties of related compounds, with ethoxyquin (EQ) being widely used in animal feed to protect against lipid peroxidation. Despite its widespread use, concerns regarding its potential harmful effects have spurred investigations into its safety and toxicological profile. Studies focusing on ethoxyquin's ability to pass from feed to farmed animals and potentially to humans through consumption have been conducted to ensure its safe use at permitted concentrations, aiming to mitigate any adverse health impacts (Blaszczyk et al., 2013).
Molecular Synthesis and Antimicrobial Activity
The synthesis and antimicrobial activities of novel compounds derived from quinazoline, including those similar in structure to this compound, have been explored as well. Research in this area aims to develop new antimicrobial agents by synthesizing and characterizing various quinazoline derivatives and evaluating their efficacy against microbial pathogens. This includes the creation of compounds with potential applications in treating infections or as preservatives in various products to enhance their shelf-life and safety (Habib et al., 2013).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea involves the condensation of 3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one with phenyl isocyanate, followed by the reaction of the resulting intermediate with (E)-N'-phenyl-N-(3-phenylpropyl)urea.", "Starting Materials": [ "3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one", "phenyl isocyanate", "(E)-N'-phenyl-N-(3-phenylpropyl)urea" ], "Reaction": [ "Step 1: Condensation of 3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one with phenyl isocyanate in the presence of a base such as triethylamine or potassium carbonate to form the intermediate 1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-yl)phenyl isocyanate.", "Step 2: Reaction of the intermediate with (E)-N'-phenyl-N-(3-phenylpropyl)urea in the presence of a catalyst such as copper iodide or palladium acetate to form the final product (E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea." ] } | |
CAS番号 |
941946-22-1 |
分子式 |
C20H22N4O3 |
分子量 |
366.421 |
IUPAC名 |
1-[3-(3-ethoxypropyl)-2-oxoquinazolin-4-yl]-3-phenylurea |
InChI |
InChI=1S/C20H22N4O3/c1-2-27-14-8-13-24-18(16-11-6-7-12-17(16)22-20(24)26)23-19(25)21-15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3,(H2,21,23,25) |
InChIキー |
GWXXYFFFGUHXQS-PTGBLXJZSA-N |
SMILES |
CCOCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


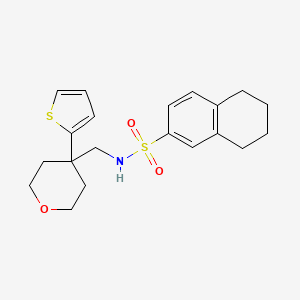
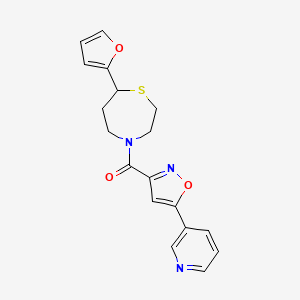
![(2Z)-2-(4-chlorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B2686369.png)
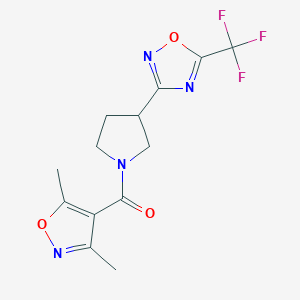
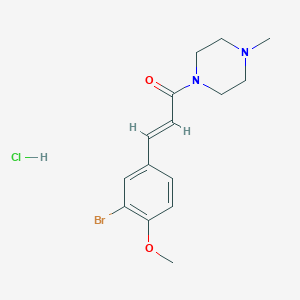
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2686372.png)
![2-(6-Methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2686376.png)
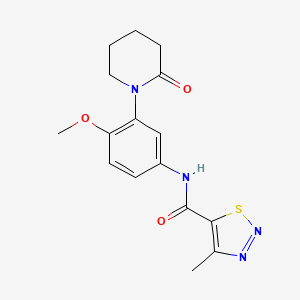
![4-((4-(Thiophen-3-yloxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2686380.png)
![(2Z)-2-cyano-2-[5-methyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)ethanamide](/img/structure/B2686381.png)
![8-fluoro-2-((4-fluoro-2-methylphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2686382.png)
![N-(9H-Fluoren-9-yl)-3-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B2686384.png)
![2-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2686386.png)
